REACTION_CXSMILES
|
CCCCCCCC/C=C\CCCCC[CH2:16][CH2:17][C:18]([O:20]CC(O)[C@H]1OC[C@H](O)[C@H]1O)=[O:19].[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].C(O)(=O)C=C.[OH-].[Na+:42].N(C(C)(C)C#N)=NC(C)(C)C#N>CC(C)=O.O>[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].[C:18]([O-:20])(=[O:19])[CH:17]=[CH2:16].[Na+:42] |f:3.4,9.10|
|
Name
|
saturated aliphatic hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
ethoxylated nonylphenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Name
|
133.6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
range of the mixture 192° to 254° C
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
TEMPERATURE
|
Details
|
after heating the mixture for 3 hours at 60° C
|
Duration
|
3 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCCCCC/C=C\CCCCC[CH2:16][CH2:17][C:18]([O:20]CC(O)[C@H]1OC[C@H](O)[C@H]1O)=[O:19].[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].C(O)(=O)C=C.[OH-].[Na+:42].N(C(C)(C)C#N)=NC(C)(C)C#N>CC(C)=O.O>[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].[C:18]([O-:20])(=[O:19])[CH:17]=[CH2:16].[Na+:42] |f:3.4,9.10|
|
Name
|
saturated aliphatic hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
ethoxylated nonylphenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Name
|
133.6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
range of the mixture 192° to 254° C
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
TEMPERATURE
|
Details
|
after heating the mixture for 3 hours at 60° C
|
Duration
|
3 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |